N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a brominated indole moiety linked via an ethyl chain to a 3,5-dimethyl-1,2-oxazole ring. The bromine atom at the indole’s 5-position likely enhances lipophilicity and influences binding interactions, while the ethyl linker may modulate conformational flexibility .
Properties
Molecular Formula |
C17H18BrN3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-9-14(18)3-4-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22) |
InChI Key |
SJNUKCLMECIVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:
Synthesis of 5-bromo-1H-indole: This can be achieved by brominating indole using bromine in the presence of a suitable solvent like acetic acid.
Formation of the indole-ethyl intermediate: The 5-bromo-1H-indole is then reacted with ethylene oxide or a similar ethylating agent to form the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate.
Synthesis of 3,5-dimethyl-1,2-oxazole: This can be synthesized via a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-nitropropene and a suitable reducing agent.
Coupling reaction: The final step involves coupling the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid or its derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-dione derivatives.
Reduction: The nitro group in the oxazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the oxazole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Biological Probes: Used in the study of biological pathways involving indole and oxazole derivatives.
Fluorescent Markers: The indole moiety can be used in the design of fluorescent markers for imaging studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Anticancer Agents: Indole derivatives are known for their anticancer properties, and this compound could be explored for similar applications.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxazole ring can enhance binding affinity and specificity by providing additional interaction sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Comparison with 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS 1190246-42-4)
- Structural Differences : The target compound has a 5-bromo-1H-indol-1-yl group attached via an ethyl linker, whereas CAS 1190246-42-4 directly links the indol-5-yl group to the acetamide without bromination or an ethyl spacer .
- Functional Implications :
- The bromine in the target compound increases molecular weight (estimated ~50–60 g/mol higher) and may improve membrane permeability.
- The ethyl linker in the target compound could enhance binding pocket compatibility in proteins compared to the rigid direct attachment in CAS 1190246-42-3.
Comparison with N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Differences : These compounds (e.g., 8a-w) feature a 1,3,4-oxadiazole ring and a sulfanyl group instead of the target’s 1,2-oxazole. The indole is substituted at the 3-position with a methyl group rather than brominated at the 5-position .
- Functional Implications: Oxadiazoles are electron-withdrawing and may improve metabolic stability compared to oxazoles.
Comparison with Goxalapladib (CAS 412950-27-7)
- Structural Differences : Goxalapladib contains a naphthyridine core, trifluoromethyl groups, and a piperidinyl-methoxyethyl chain, contrasting with the target’s indole-oxazole-acetamide backbone .
- Functional Implications :
- Goxalapladib’s complexity (MW 718.80) and fluorine-rich structure target atherosclerosis, while the simpler target compound may have applications in CNS disorders or oncology.
Pharmacological and Physicochemical Properties
Table 1 summarizes key differences:
*Estimated based on structural analogy to CAS 1190246-42-4.
Electronic and Steric Effects
- Bromine vs.
- Oxazole vs. Oxadiazole : The 1,2-oxazole in the target compound is less polar than 1,3,4-oxadiazole, possibly improving blood-brain barrier penetration .
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, and examines relevant research findings.
Chemical Structure and Properties
The compound consists of an indole moiety substituted with a bromine atom and an oxazole ring. The molecular formula is , with a molecular weight of approximately 360.23 g/mol. Its structure is significant as it influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.23 g/mol |
| Indole Substitution | 5-Bromo |
| Oxazole Substitution | 3,5-Dimethyl |
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits anti-inflammatory properties. This activity is believed to be mediated through the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case studies have demonstrated that compounds with similar structures often inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response. Further research is needed to confirm these mechanisms specifically for this compound.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.
Research findings suggest that this compound may target specific receptors or enzymes involved in cancer proliferation and survival. For example, it has been shown to inhibit the growth of breast cancer and colon cancer cell lines in vitro.
- Receptor Binding : The compound may interact with various receptors implicated in inflammation and cancer pathways.
- Enzyme Inhibition : It likely inhibits key enzymes involved in cell signaling related to inflammation and tumor growth.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethylisoxazolyl)acetamide | Indole ring with chlorine | Anticancer |
| 5-Bromoindole derivatives | Variations on indole structure | Antibacterial and anticancer |
| N-(1-adamantyl)-1-pentylindole | Indole core with adamantane | Enhanced biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
